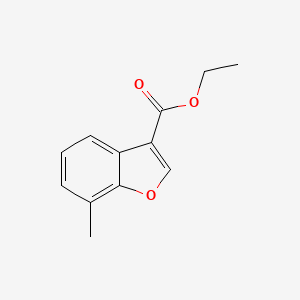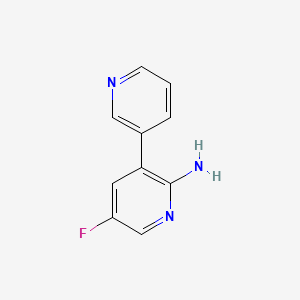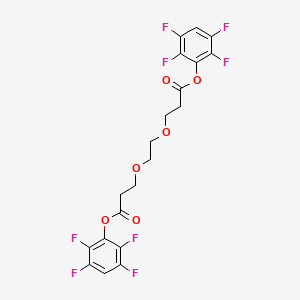
3-Ethyl-5-(thiophen-3-ylmethylene)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5-(thiophen-3-ylmethylene)imidazolidine-2,4-dione is a heterocyclic compound that features both sulfur and nitrogen atoms within its structure. This compound is part of the imidazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the thiophene ring enhances its pharmacological properties, making it a compound of interest for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(thiophen-3-ylmethylene)imidazolidine-2,4-dione typically involves the condensation of thiophene-3-carbaldehyde with 3-ethyl-2,4-imidazolidinedione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-5-(thiophen-3-ylmethylene)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidine ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines of the imidazolidine ring.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-5-(thiophen-3-ylmethylene)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacological activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-5-(thiophen-3-ylmethylene)imidazolidine-2,4-dione involves its interaction with various molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The imidazolidine ring can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can lead to the inhibition of specific enzymes or the activation of certain receptors, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Imidazolidine derivatives: Used in medicinal chemistry for their pharmacological activities.
Thiophene derivatives: Utilized in the development of materials with electronic properties.
Uniqueness
3-Ethyl-5-(thiophen-3-ylmethylene)imidazolidine-2,4-dione is unique due to the combination of the thiophene and imidazolidine rings, which confer both electronic and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C10H10N2O2S |
|---|---|
Peso molecular |
222.27 g/mol |
Nombre IUPAC |
(5Z)-3-ethyl-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O2S/c1-2-12-9(13)8(11-10(12)14)5-7-3-4-15-6-7/h3-6H,2H2,1H3,(H,11,14)/b8-5- |
Clave InChI |
YSJFNGPICGQHAH-YVMONPNESA-N |
SMILES isomérico |
CCN1C(=O)/C(=C/C2=CSC=C2)/NC1=O |
SMILES canónico |
CCN1C(=O)C(=CC2=CSC=C2)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12831152.png)


![1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12831158.png)





![(2R,2'R,3S,3'S,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-[4,8'-bichroman]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)](/img/structure/B12831227.png)
![N-[5-Chloro-6-Methyl-2-(4-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12831228.png)
